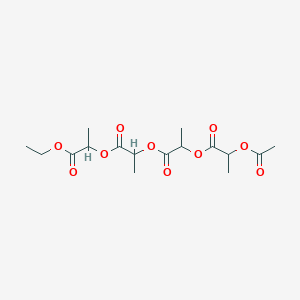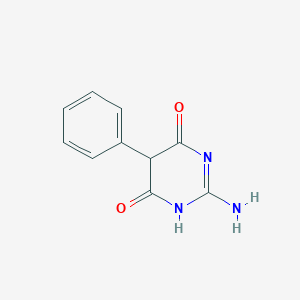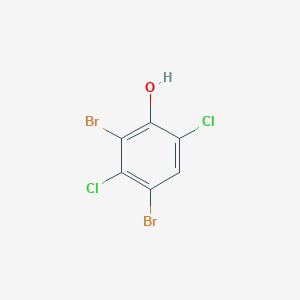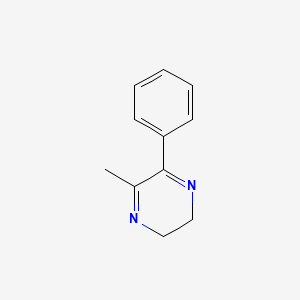
5-Methyl-6-phenyl-2,3-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-phenyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine family This compound is characterized by a pyrazine ring with a methyl group at the 5-position and a phenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenyl-2,3-dihydropyrazine typically involves the reaction of diacetyl with ethylenediamine in diethyl ether. . The reaction conditions often require careful control of temperature and solvent composition to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents.
化学反応の分析
Types of Reactions: 5-Methyl-6-phenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Substitution reactions, particularly at the methyl and phenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives.
Reduction: Saturated dihydropyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
5-Methyl-6-phenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydropyrazine involves its ability to tautomerize between imine and enamine forms. This tautomerization is facilitated by hydrogen transfer mechanisms, which can be either intramolecular or intermolecular with the assistance of water molecules . The compound’s ability to generate radicals and interact with DNA suggests its involvement in pathways related to apoptosis and DNA damage .
類似化合物との比較
- 5,6-Dimethyl-2,3-dihydropyrazine
- 2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- 3,6-Dihydropyrazine-2,5-dipropionic acid
Comparison: 5-Methyl-6-phenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydropyrazines, it exhibits higher activation energies for tautomerism and a greater tendency to form radicals under physiological conditions . This makes it particularly valuable in studies related to DNA damage and apoptosis.
特性
CAS番号 |
20542-79-4 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
5-methyl-6-phenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
FGGFOMQKNPYSGG-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCN=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


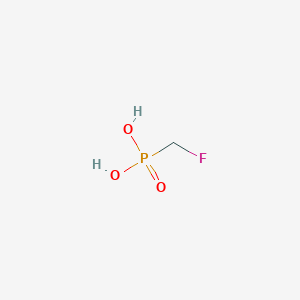
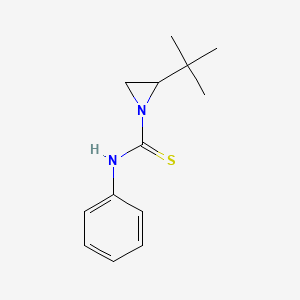
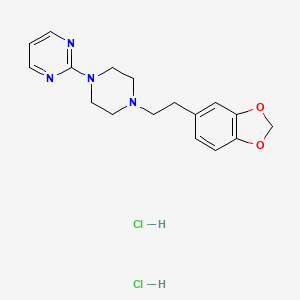
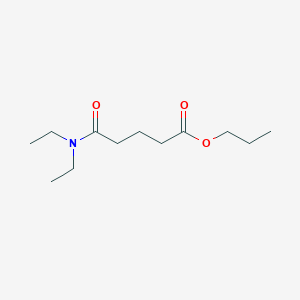
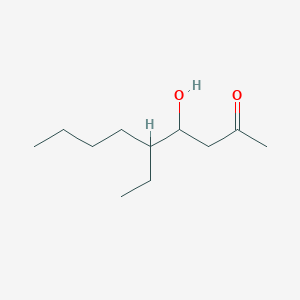

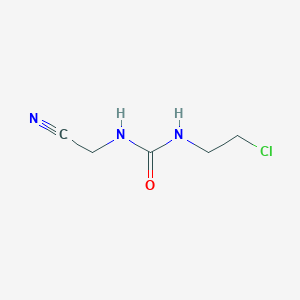

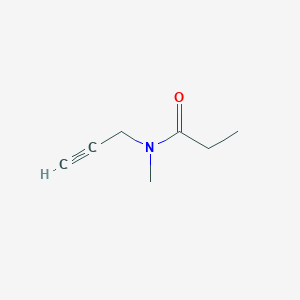
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
